5-Ethyl-2-methoxypyridine-3-carbaldehyde
Description
Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Derivatives
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyridine (C5H5N) is a quintessential example of a heteroaromatic compound, structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. pharmaguideline.com This nitrogen atom imparts distinct properties to the pyridine ring, including basicity and a modified electronic distribution, making it an electron-deficient system compared to benzene. nih.gov
Historical Perspective of Pyridine Carbaldehyde Research
The study of pyridine and its derivatives has a rich history. While pyridine itself was first isolated from bone oil, synthetic methods developed in the late 19th and early 20th centuries, such as the Hantzsch pyridine synthesis, paved the way for the systematic creation of a vast array of substituted pyridines. pharmaguideline.com
The synthesis of pyridine aldehydes, or pyridine carbaldehydes, became an important area of research as these compounds were recognized as valuable synthetic intermediates. google.com Early methods for preparing these compounds often involved the oxidation of the corresponding methylpyridines (picolines) or pyridyl carbinols. google.com For instance, pyridine-3-carbaldehyde (nicotinaldehyde) can be produced from nicotinonitrile or by the oxidation of the corresponding alcohol. wikipedia.org Over the years, a variety of synthetic routes have been developed to introduce the aldehyde functional group onto the pyridine ring, reflecting their growing importance in chemical synthesis. google.com
Significance and Versatility of the Pyridine Aldehyde Moiety in Organic Synthesis
The pyridine aldehyde moiety is a versatile functional group that serves as a crucial building block in the synthesis of more complex molecules. google.com The aldehyde group is highly reactive and can undergo a wide range of chemical transformations.
Key Reactions of Pyridine Aldehydes:
Schiff Base Formation: Aldehydes readily react with primary amines to form Schiff bases (imines), which are important in coordination chemistry as ligands for metal complexes. wikipedia.orgchemicalbook.com
Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia (B1221849) or an amine in the presence of a reducing agent. wikipedia.org
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.
Condensation Reactions: Pyridine aldehydes can participate in various condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds.
This reactivity makes pyridine aldehydes, including substituted variants like 5-Ethyl-2-methoxypyridine-3-carbaldehyde, valuable precursors for the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com For example, pyridine-3-carbaldehyde is a raw material for synthesizing certain photographic materials. chemicalbook.com
Overview of Research Trajectories and Academic Significance of this compound
Direct academic research focusing exclusively on this compound is limited. It is most prominently featured in chemical catalogs and patent literature as a synthetic intermediate or building block, rather than a final product with specific, studied applications.
Its academic significance can be inferred from the research on analogous structures. For example, the synthesis of the closely related compound 5-Methoxy-pyridine-3-carbaldehyde has been described. One synthetic route involves a halogen-metal exchange reaction starting from 3-Bromo-5-methoxypyridine, followed by formylation using N,N-dimethylformamide (DMF). chemicalbook.com
A plausible synthetic approach for this compound would likely follow similar principles of pyridine ring construction and functionalization. The research trajectory for this compound is therefore tied to its utility in multi-step synthetic pathways. Organic chemists would likely procure or synthesize it to introduce the substituted pyridine core into a larger target molecule, leveraging the reactivity of the carbaldehyde group for subsequent chemical modifications. Its value lies in its potential to contribute to the synthesis of novel compounds in medicinal chemistry and materials science, where fine-tuning of molecular properties through specific substitution patterns is critical.
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-ethyl-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(6-11)9(12-2)10-5-7/h4-6H,3H2,1-2H3 |
InChI Key |
YKCQMEWNJNIHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)OC)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Ethyl 2 Methoxypyridine 3 Carbaldehyde
Classical Synthetic Routes to Pyridine (B92270) Carbaldehydes
The synthesis of pyridine carbaldehydes has traditionally relied on methods that build the pyridine ring from acyclic precursors. One of the most prominent classical routes is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881. orgsyn.orgwikipedia.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. orgsyn.orgwikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. orgsyn.orgorganic-chemistry.org The driving force for this final step is the formation of the stable aromatic pyridine ring. orgsyn.org
The general mechanism of the Hantzsch synthesis involves the formation of two key intermediates: an enamine from the β-keto ester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-keto ester. organic-chemistry.org The subsequent condensation of these intermediates leads to the dihydropyridine (B1217469) ring. organic-chemistry.org While versatile, controlling the substitution pattern to achieve a specific isomer like 5-Ethyl-2-methoxypyridine-3-carbaldehyde requires carefully chosen, and often complex, starting materials. For instance, to incorporate the 3-carbaldehyde group, a precursor with a protected or latent aldehyde functionality would be necessary.
Regiospecific Synthesis of this compound
Achieving the precise arrangement of substituents on the pyridine ring, as seen in this compound, necessitates regioselective synthetic strategies. These methods typically involve the functionalization of a pre-existing, appropriately substituted pyridine precursor, such as 5-ethyl-2-methoxypyridine (B13026372). The synthesis of this key precursor can be accomplished via cross-coupling reactions, for example, from 5-bromo-2-methoxypyridine (B44785) and an ethylating agent. chemicalbook.com
Vilsmeier-Haack Formylation in Pyridine Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent. wikipedia.org
This electrophile then attacks the activated pyridine ring. wikipedia.org In the case of a 5-ethyl-2-methoxypyridine precursor, the pyridine ring is highly activated towards electrophilic substitution. The 2-methoxy group is a strong activating group and directs electrophiles to the ortho (position 3) and para (position 5) positions. The 5-ethyl group is a weaker activating group, also directing ortho (position 4 and 6) and para (position 2). The combined directing effects of the powerful methoxy (B1213986) group and the ethyl group strongly favor electrophilic attack at the C-3 position, which is ortho to the methoxy group and sterically accessible. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired 3-carbaldehyde. wikipedia.org This method offers a direct and regioselective route to the target compound from an appropriate precursor.
Table 1: Vilsmeier-Haack Formylation of a Substituted Pyridine
| Reactant | Reagents | Product | Regioselectivity | Ref. |
|---|
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of substituted aromatic and heteroaromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent.
The methoxy group is a well-established and effective DMG. In 2-methoxypyridine, the lone pairs on the oxygen atom can coordinate to the lithium cation of the organolithium base, positioning it to abstract a proton from the adjacent C-3 position. This regioselective lithiation generates a 2-methoxy-3-lithiopyridine intermediate. Subsequent reaction of this intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the carbaldehyde group at the 3-position. This approach provides a predictable and high-yielding route to 3-formylated 2-methoxypyridines. The presence of an ethyl group at the 5-position is unlikely to interfere with this directed process.
Table 2: Directed Ortho-Metalation of a 2-Methoxypyridine Derivative
| Substrate | Reagents | Intermediate | Electrophile | Product | Ref. |
|---|
Condensation Reactions Utilizing Pyridine Precursors
While building the pyridine ring from scratch (de novo synthesis) is a classical approach, condensation reactions can also be employed on existing pyridine scaffolds to elaborate substituents. For example, a pyridine precursor containing a methyl group at the 3-position could potentially undergo condensation with a suitable electrophile to form the carbaldehyde. However, controlling the reactivity and preventing side reactions, such as self-condensation or polymerization, can be challenging. These strategies are generally less direct and regioselective for this specific target compared to formylation or ortho-metalation of a pre-formed 5-ethyl-2-methoxypyridine.
Direct Aldol (B89426) Condensation Strategies
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. chemicalbook.comrsc.org A direct aldol strategy for the synthesis of this compound is not straightforward. A retro-synthetic analysis would suggest a disconnection that is not synthetically practical for building the core structure. ijpcbs.com However, an aldol-type reaction could be envisioned to build a side chain which is then cyclized to form the pyridine ring, a strategy that overlaps with classical syntheses like the Hantzsch approach. A more plausible, though indirect, application would be the reaction of a lithiated pyridine (generated via DoM) with an aldehyde, which would form a secondary alcohol that could then be oxidized to the target carbaldehyde.
Catalytic and Transition Metal-Mediated Synthetic Approaches
Modern synthetic chemistry offers a range of catalytic methods for the functionalization of heterocyclic compounds. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For instance, a precursor such as 3-bromo-5-ethyl-2-methoxypyridine could undergo a palladium-catalyzed carbonylation or formylation reaction to introduce the aldehyde group. Alternatively, a metal-halogen exchange reaction followed by quenching with DMF, as seen with organolithium reagents, can also be mediated by transition metals.
Direct C-H activation and functionalization is another cutting-edge area. While catalytic C-H formylation of pyridines is an evolving field, methods are being developed that could potentially be applied. These reactions often require specific directing groups and tailored catalyst systems to achieve high regioselectivity. For the target molecule, a catalytic approach would likely involve the C-H formylation of 5-ethyl-2-methoxypyridine, leveraging the inherent electronic properties of the substrate to direct the catalyst to the C-3 position.
Table 3: Potential Transition Metal-Mediated Routes
| Precursor | Reaction Type | Catalyst (Example) | Reagents | Product |
|---|---|---|---|---|
| 3-Bromo-5-ethyl-2-methoxypyridine | Palladium-catalyzed Formylation | Pd(PPh₃)₄ | CO, H₂, Formate source | This compound |
Cross-Coupling Reactions for Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the regioselective functionalization of pyridine rings. rsc.org These methods allow for the precise installation of alkyl and alkoxy groups, which are key structural features of this compound. The synthesis can be envisioned starting from a di-halogenated pyridine precursor, such as 2,5-dihalopyridine-3-carbaldehyde, and sequentially introducing the ethyl and methoxy groups.
Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are frequently employed for C-C bond formation on the pyridine core. mdpi.comresearchgate.net For instance, the ethyl group at the C5 position could be introduced via a Suzuki coupling between a 5-bromopyridine derivative and ethylboronic acid or a Negishi coupling using an organozinc reagent. The introduction of the 2-methoxy group is often achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloropyridine (B119429) derivative with sodium methoxide. researchgate.net The reactivity of halopyridines towards these reactions is dependent on the position of the halogen, with reactivity generally following the order C4 > C2 > C3.
Table 1: Comparison of Cross-Coupling Reactions for Pyridine Functionalization
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Suzuki | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance; commercially available reagents; stable reagents. | Base-sensitive substrates can be problematic. |
| Negishi | Organozinc halides | Pd(PPh₃)₄, Ni(dppp)Cl₂ | High reactivity and selectivity; mild reaction conditions. | Organozinc reagents are moisture and air-sensitive. |
| Stille | Organostannanes | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | Toxicity and removal of tin byproducts. |
| Buchwald-Hartwig | Amines, Alcohols | Pd₂(dba)₃, Xantphos | Efficient for C-N and C-O bond formation. | Primarily for heteroatom coupling, not C-C. |
Selective Oxidation Methodologies for Aldehyde Formation
The formation of the carbaldehyde group at the C3 position is a critical transformation. This is typically achieved through the selective oxidation of a precursor functional group, most commonly a methyl or a hydroxymethyl group. The challenge lies in performing this oxidation without affecting other sensitive groups on the pyridine ring, such as the ethyl side chain or the electron-rich methoxy group.
A variety of oxidizing agents can be employed for this purpose. For the oxidation of a corresponding 3-methylpyridine (B133936) precursor, reagents like selenium dioxide (SeO₂) or chromium-based oxidants have been historically used, though their toxicity and harsh conditions are significant drawbacks. More contemporary and milder methods are preferred. For instance, the oxidation of a 3-(hydroxymethyl)pyridine can be accomplished with high selectivity using manganese dioxide (MnO₂), or through Swern or Dess-Martin periodinane oxidations. organic-chemistry.org Electrochemical methods are also emerging as a powerful, reagent-free alternative for the site-selective oxidation of methylarenes to aldehydes, which can prevent overoxidation to the carboxylic acid. nih.gov
Table 2: Selected Reagents for the Oxidation of Pyridyl Alcohols/Methyls to Aldehydes
| Reagent/System | Precursor Group | Typical Conditions | Selectivity | Notes |
|---|---|---|---|---|
| **Manganese Dioxide (MnO₂) ** | Hydroxymethyl | CH₂Cl₂ or CHCl₃, reflux | High for benzylic/allylic alcohols | Stoichiometric, requires activation of MnO₂. |
| Dess-Martin Periodinane (DMP) | Hydroxymethyl | CH₂Cl₂, room temperature | Excellent | Can be explosive at high temperatures. |
| Swern Oxidation | Hydroxymethyl | Oxalyl chloride, DMSO, Et₃N, -78 °C | Excellent, mild conditions | Requires cryogenic temperatures; foul odor. |
| **Selenium Dioxide (SeO₂) ** | Methyl | Dioxane, water, heat | Moderate to good | Toxic; can lead to overoxidation. |
| Electrooxidation | Methyl | Methanol, supporting electrolyte | High site-selectivity possible | Avoids chemical oxidants; requires specialized equipment. nih.gov |
Green Chemistry Principles in the Synthesis of Pyridine Aldehydes
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds like pyridine aldehydes. nih.govijarsct.co.in These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. For pyridine synthesis, this has been achieved through several innovative approaches. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles, sometimes in the absence of a solvent or in greener solvents like water or ethanol (B145695). ijarsct.co.inacs.org Mechanochemical synthesis, which involves reactions induced by mechanical grinding in a ball mill, represents a truly solvent-free method that is gaining traction for the construction of heterocyclic rings. nih.gov Furthermore, the use of alternative media such as deep eutectic solvents (DES) offers a non-toxic and biodegradable alternative to traditional solvents. ijarsct.co.in
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Syntheses with high atom economy are inherently "greener" as they generate less waste. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net Catalytic reactions, particularly those involving C-H activation, also enhance reaction efficiency by eliminating the need for pre-functionalization steps (e.g., halogenation), which shortens synthetic routes and reduces the generation of stoichiometric byproducts. nih.govingentaconnect.com
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions are powerful one-pot processes for the efficient assembly of complex molecules, such as substituted pyridines. researchgate.nettaylorfrancis.com The classical Hantzsch pyridine synthesis, for example, is a four-component reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov
While a direct MCR synthesis of this compound is challenging, MCRs can be strategically used to construct a highly substituted pyridine core that can be further elaborated. For instance, a modified Hantzsch-type reaction could potentially be designed. A hypothetical [3+2+1] disconnection could involve the condensation of an enamine derived from a methoxy-containing ketone, an α,β-unsaturated aldehyde bearing the ethyl group, and an ammonia source. Such an approach would rapidly build the core skeleton with high atom economy.
Table 3: Illustrative Components for a Hantzsch-Type Pyridine Synthesis
| Component Type | Role in Pyridine Ring | Example Reactant |
|---|---|---|
| Aldehyde | Forms C4 and its substituent | Propanal |
| β-Ketoester (2 equiv.) | Forms C2, C3, C5, C6 and substituents | Ethyl acetoacetate |
| Ammonia Source | Provides the Nitrogen atom | Ammonium acetate |
This strategy offers a convergent and efficient route to complex pyridines, minimizing purification steps and waste compared to traditional linear synthetic sequences. acs.org
Emerging Methodologies and Future Directions in Synthesis
The field of pyridine synthesis is continuously evolving, with new methodologies offering more direct and efficient routes to functionalized derivatives.
One of the most significant recent advances is the direct C-H functionalization of the pyridine ring. nih.govingentaconnect.com These methods, often catalyzed by transition metals like palladium, rhodium, or iridium, allow for the direct coupling of C-H bonds with various partners, bypassing the need for pre-installed halides or organometallic reagents. This approach dramatically improves step- and atom-economy. For the target molecule, one could envision a late-stage C-H ethylation at the C5 position of a 2-methoxypyridine-3-carbaldehyde precursor.
Photoredox catalysis is another rapidly advancing area that utilizes visible light to generate radical intermediates under exceptionally mild conditions. acs.org This has enabled novel C-H functionalizations and cross-coupling reactions on pyridine rings that are often challenging with traditional methods. nih.gov The generation of pyridinyl radicals from pyridinium (B92312) salts allows for unique reactivity and regioselectivity, opening new avenues for pyridine modification. acs.org
Finally, electrosynthesis is re-emerging as a sustainable and powerful tool. nih.gov By using electricity as a "traceless" reagent, electrochemical methods can drive oxidation and reduction reactions without the need for stoichiometric chemical reagents, offering a green and highly controllable approach to synthesis. This is particularly relevant for the selective oxidation step to form the aldehyde, as previously mentioned. These cutting-edge techniques hold the promise of more concise, efficient, and environmentally benign syntheses of complex molecules like this compound in the future.
Chemical Reactivity and Mechanistic Studies of 5 Ethyl 2 Methoxypyridine 3 Carbaldehyde
Reactions of the Aldehyde Functional Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles.
Nucleophilic Addition Reactions at the Carbonyl Carbon
Nucleophilic addition is a fundamental reaction of aldehydes. The electron-withdrawing nature of the pyridine (B92270) ring, potentially modified by the electron-donating methoxy (B1213986) and ethyl groups, would influence the electrophilicity of the carbonyl carbon.
Grignard Reagents and Organolithium Compounds
The reaction of aldehydes with organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) compounds is a classic method for forming carbon-carbon bonds and producing secondary alcohols. For 5-Ethyl-2-methoxypyridine-3-carbaldehyde, this reaction would be expected to yield a secondary alcohol. However, no specific studies detailing the reaction of this particular aldehyde with any Grignard or organolithium reagents, including data on yields, reaction conditions, or the characterization of the resulting alcohol products, could be located.
Table 3.1.1.1: Hypothetical Reaction of this compound with Organometallic Reagents (Note: This table is illustrative of expected outcomes, as no experimental data has been found.)
| Organometallic Reagent | Expected Product | Reference |
| Methylmagnesium bromide | 1-(5-Ethyl-2-methoxypyridin-3-yl)ethanol | [Data not available] |
| Phenyllithium | (5-Ethyl-2-methoxypyridin-3-yl)(phenyl)methanol | [Data not available] |
| n-Butyllithium | 1-(5-Ethyl-2-methoxypyridin-3-yl)pentan-1-ol | [Data not available] |
Cyanohydrin Formation and Subsequent Transformations
The addition of hydrogen cyanide (HCN) to an aldehyde forms a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. The formation of 5-Ethyl-2-methoxy-3-(hydroxy(cyano)methyl)pyridine would be the anticipated product. Specific protocols, yields, and subsequent transformations of this cyanohydrin derivative have not been reported in the literature.
Condensation Reactions with Amines and Related Nucleophiles
Condensation reactions of aldehydes with primary amines and their derivatives are fundamental for the synthesis of imines (Schiff bases), oximes, and hydrazones.
Formation of Imines and Schiff Bases
The reaction with primary amines would lead to the formation of N-substituted imines. These reactions are typically reversible and may require acid or base catalysis. A thorough search did not yield any specific examples of imine or Schiff base formation using this compound.
Table 3.1.2.1: Illustrative Examples of Imine Formation (Note: This table is based on general chemical principles due to the lack of specific data.)
| Amine Reactant | Expected Imine Product | Reference |
| Aniline | N-((5-Ethyl-2-methoxypyridin-3-yl)methylene)aniline | [Data not available] |
| Benzylamine | N-((5-Ethyl-2-methoxypyridin-3-yl)methylene)-1-phenylmethanamine | [Data not available] |
| Ethanolamine | 2-(((5-Ethyl-2-methoxypyridin-3-yl)methylene)amino)ethanol | [Data not available] |
Oxime and Hydrazone Derivatives
The reaction with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (N₂H₄) or its derivatives would be expected to produce the corresponding oxime and hydrazone, respectively. These derivatives are often crystalline solids and are useful for the characterization of aldehydes. Regrettably, no published studies on the synthesis and characterization of the oxime or hydrazone of this compound were found.
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group at the C-3 position of this compound is susceptible to oxidation, a common transformation for aldehydes, yielding the corresponding carboxylic acid, 5-ethyl-2-methoxynicotinic acid. This reaction is a fundamental process in organic synthesis for producing nicotinic acid derivatives, which are valuable intermediates in the pharmaceutical and agrochemical industries.
Various oxidizing agents can accomplish this conversion under different conditions. The choice of reagent often depends on the desired selectivity and the tolerance of other functional groups within the molecule. Given the relative stability of the pyridine ring to oxidation, especially compared to the aldehyde, this transformation can typically be achieved with high efficiency. davuniversity.org
Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion:
| Oxidizing Agent | Typical Conditions | Notes |
| Potassium Permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification | A strong and cost-effective oxidant. Care must be taken to avoid over-oxidation or reaction with the ethyl side chain. |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | A powerful oxidant, but its chromium content raises environmental concerns. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | A mild oxidant, historically used for qualitative analysis of aldehydes. |
| Pinnick Oxidation (NaClO₂ with a scavenger) | t-BuOH/H₂O, buffered with NaH₂PO₄ | Highly efficient and selective for aldehydes, tolerating many other functional groups. |
The mechanism of oxidation generally involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then attacked by the oxidizing species. For instance, in the Pinnick oxidation, chlorous acid (HClO₂) is the active oxidant that converts the aldehyde hydrate to the carboxylic acid.
Reduction Reactions to Alcohols and Methyl Groups
The carbonyl carbon of the aldehyde group is electrophilic and can be readily reduced to form either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.
Reduction to Primary Alcohol: The conversion of the carbaldehyde to a primary alcohol, (5-ethyl-2-methoxypyridin-3-yl)methanol, is typically achieved using hydride-based reducing agents. libretexts.org These reagents act as a source of nucleophilic hydride ions (H⁻) that attack the carbonyl carbon.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, as it is compatible with a wide range of functional groups and can be used in protic solvents like ethanol (B145695) or methanol. libretexts.org For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether can be employed. libretexts.org The reaction proceeds via a nucleophilic addition of the hydride to the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the alcohol.
Reduction to Methyl Group: Complete reduction of the aldehyde to a methyl group, yielding 5-ethyl-2-methoxy-3-methylpyridine, requires more forceful conditions. Two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (N₂H₄). wikipedia.org Subsequent heating of the hydrazone with a strong base, like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol, leads to the elimination of nitrogen gas and the formation of a carbanion. pharmaguideline.comalfa-chemistry.com This carbanion is then protonated by the solvent to give the final methylene (B1212753) product. pharmaguideline.com These strongly basic conditions make it unsuitable for base-sensitive substrates. wikipedia.org
Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.org It is particularly effective for aryl-alkyl ketones but also works for aldehydes. wikipedia.org The strongly acidic conditions limit its use to acid-tolerant molecules. wikipedia.orgmasterorganicchemistry.com The precise mechanism remains debated but is thought to involve intermediates on the surface of the zinc.
Summary of Reduction Reactions:
| Desired Product | Reagent(s) | Typical Conditions | Mechanism Type |
| Primary Alcohol | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, room temp. | Nucleophilic Addition |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, followed by H₃O⁺ workup | Nucleophilic Addition |
| Methyl Group | Hydrazine (N₂H₄), KOH | High-boiling solvent (e.g., diethylene glycol), heat | Wolff-Kishner |
| Methyl Group | Zinc Amalgam (Zn(Hg)), HCl | Concentrated HCl, heat | Clemmensen |
Reactivity of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution on Pyridine
Pyridine is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orgyoutube.com
When EAS does occur, it preferentially takes place at the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the nitrogen in the resonance structures of the carbocation intermediate. quora.comquimicaorganica.org
In this compound, the directing effects of the existing substituents must be considered:
Pyridine Nitrogen : Deactivating and meta-directing (to C-3 and C-5).
2-Methoxy Group : An activating, ortho-, para-directing group. It directs incoming electrophiles to the C-3 and C-5 positions.
3-Carbaldehyde Group : A deactivating, meta-directing group. It directs incoming electrophiles to the C-5 position.
5-Ethyl Group : An activating, ortho-, para-directing group. It directs incoming electrophiles to the C-4 and C-6 positions.
Nucleophilic Attack on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). jscimedcentral.comstackexchange.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
For this compound, the most probable sites for nucleophilic attack are the C-2 and C-6 positions.
Attack at C-2 : This position is activated by the ring nitrogen and the electron-withdrawing carbaldehyde group. The methoxy group at this position can function as a leaving group, particularly when attacked by strong nucleophiles like amines or alkoxides. ntu.edu.sgyoutube.com This would result in the substitution of the methoxy group.
Attack at C-6 : This position is also activated by the ring nitrogen. A nucleophile could potentially attack this position, displacing a hydride ion in what is known as a Chichibabin-type reaction, although this typically requires harsh conditions (e.g., sodium amide).
The presence of the electron-withdrawing carbaldehyde group at C-3 enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack than an unsubstituted pyridine.
Metal Complexation Studies Involving the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a Lewis base and a ligand in coordination chemistry. jscimedcentral.comwikipedia.org this compound can coordinate with a wide variety of transition metal ions (such as Pd(II), Ru(II), Fe(II), Co(II), and Zn(II)) to form stable metal complexes. royalsocietypublishing.orgacs.org
In these complexes, the pyridine nitrogen donates its electron pair to an empty orbital on the metal center, forming a coordinate covalent bond. The properties of the resulting complex are influenced by the electronic and steric nature of the substituents on the pyridine ring. nih.gov
Electronic Effects : Electron-donating groups (like methoxy and ethyl) increase the electron density on the nitrogen atom, enhancing its basicity and its ability to bind to metal ions. Conversely, electron-withdrawing groups (like the carbaldehyde) decrease the basicity of the nitrogen, potentially weakening the metal-ligand bond. nih.gov
Steric Effects : The presence of substituents at the C-2 and C-6 positions can sterically hinder the approach of a metal ion to the nitrogen, affecting the stability and geometry of the resulting complex. In this molecule, the 2-methoxy group could introduce some steric hindrance.
These metal complexes have potential applications in catalysis, materials science, and medicinal chemistry. acs.org
Transformations Involving the Methoxy and Ethyl Substituents
The methoxy and ethyl groups attached to the pyridine ring can also undergo specific chemical transformations.
Reactions of the Methoxy Group: The 2-methoxy group is an ether. The primary reaction involving this group is its cleavage. This can be achieved under strong acidic conditions, typically with hydrogen halides like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group (an SN2 reaction), yielding 2-hydroxy-5-ethylpyridine-3-carbaldehyde and a methyl halide. As mentioned in section 3.2.2, the methoxy group can also be displaced by strong nucleophiles in an SNAr reaction. ntu.edu.sg
Reactions of the Ethyl Group: The ethyl group at the C-5 position is susceptible to oxidation at the benzylic-like position (the carbon atom attached to the pyridine ring). Under strong oxidizing conditions, such as with hot potassium permanganate (KMnO₄) or nitric acid, the ethyl group can be oxidized to an acetyl group or further to a carboxylic acid group. davuniversity.orgresearchgate.net This provides a route to synthesize pyridine dicarboxylic acid derivatives. The specific product depends on the strength of the oxidizing agent and the reaction conditions.
Demethylation Reactions of the Methoxy Group
Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), typically at elevated temperatures. commonorganicchemistry.com Lewis acids are also effective, with boron tribromide (BBr₃) being a particularly common and often milder reagent for this transformation. researchgate.netcommonorganicchemistry.com The reaction with BBr₃ typically proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org
Strong nucleophiles, such as thiolates (e.g., sodium isopropyl thiolate), can also effect demethylation through an Sₙ2 mechanism. researchgate.netcommonorganicchemistry.com For methoxypyridine derivatives specifically, chemoselective demethylation has been achieved using reagents like L-selectride, which can offer advantages when other sensitive functional groups are present. researchgate.netelsevierpure.com
The electronic nature of the other substituents on the pyridine ring of this compound will influence the ease of demethylation. The electron-withdrawing nature of the 3-carbaldehyde group is expected to make the pyridine ring more electron-deficient, which could affect the reaction conditions required for efficient demethylation.
Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers
| Reagent Class | Specific Reagent(s) | Typical Conditions | Reference(s) |
|---|---|---|---|
| Protic Acids | HBr, HI | High temperature | commonorganicchemistry.com |
| Lewis Acids | BBr₃, AlCl₃ | Cooled to room temperature | wikipedia.orgresearchgate.netcommonorganicchemistry.comrsc.org |
| Strong Nucleophiles | Thiolates (e.g., EtSNa) | Elevated temperature in polar aprotic solvent | wikipedia.orgcommonorganicchemistry.com |
| Hydride Reagents | L-selectride | Reflux in THF | researchgate.netelsevierpure.com |
| Organometallic | LiPPh₂ | Mild conditions | wikipedia.org |
Functionalization of the Ethyl Side Chain
The ethyl group at the 5-position of the pyridine ring offers another handle for synthetic modification. The carbon atom of the ethyl group attached directly to the pyridine ring is a benzylic-like position, which enhances its reactivity. pearson.com This position is susceptible to oxidation, halogenation, and other transformations.
Oxidation of the ethyl side chain can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, the oxidation of 2-ethylpyridine (B127773) can be achieved through catalytic air oxidation to produce 2-acetylpyridine. nih.gov Similarly, the vapor-phase oxidation of 2-methyl-5-ethylpyridine has been studied, indicating that the ethyl group can be oxidized. ect-journal.kzresearchgate.net It is therefore anticipated that this compound could be oxidized at the ethyl group to yield 5-acetyl-2-methoxypyridine-3-carbaldehyde.
Free radical halogenation is another potential pathway for functionalizing the ethyl side chain. pearson.com Reagents such as N-bromosuccinimide (NBS) are commonly used for the benzylic bromination of alkyl-substituted aromatic and heteroaromatic compounds. This would introduce a halogen atom on the α-carbon of the ethyl group, creating a valuable intermediate for subsequent nucleophilic substitution reactions.
The acidity of the benzylic hydrogens on the ethyl group is increased due to the connection to the electron-withdrawing pyridine ring. pearson.com This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles, providing a route to a wide range of derivatives with extended carbon chains or new functional groups at the benzylic position.
Table 2: Potential Functionalization Reactions of the Ethyl Side Chain
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Oxidation | Catalytic air oxidation, other oxidizing agents | 5-Acetyl-2-methoxypyridine-3-carbaldehyde |
| Halogenation | N-Bromosuccinimide (NBS) | 5-(1-Bromoethyl)-2-methoxypyridine-3-carbaldehyde |
| Deprotonation/Alkylation | Strong base (e.g., NaNH₂), then an electrophile | 5-(1-Substituted-ethyl)-2-methoxypyridine-3-carbaldehyde |
Tandem Reactions and Cascade Processes
Tandem reactions, also known as domino or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org The presence of multiple functional groups in this compound, particularly the aldehyde group, makes it a potential substrate for such reaction sequences.
The formyl group is a versatile functional group that can participate in a variety of cascade reactions. For example, 3-formylchromones are known to undergo multi-component cascade reactions. rsc.org Aldehyde functionalities can also be involved in cascade reactions for the synthesis of substituted pyridines. nih.gov
Given the structure of this compound, it could potentially be a substrate in tandem reactions that commence with a nucleophilic attack on the aldehyde carbon. For instance, a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization, is a plausible cascade pathway. Multicomponent reactions involving an amine, an active methylene compound, and the aldehyde functionality of this compound could lead to the rapid construction of complex heterocyclic systems.
While specific examples involving this compound are not readily found, the principles of tandem reactions on similarly functionalized pyridines suggest its potential utility in this area of synthetic chemistry. ccspublishing.org.cnresearchgate.net The strategic placement of the aldehyde, methoxy, and ethyl groups could allow for the regioselective construction of fused ring systems or highly substituted pyridine derivatives in a single, atom-economical step.
Derivatization and Structural Diversification Strategies
Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 2 Methoxypyridine 3 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Predicted ¹H and ¹³C NMR data for 5-Ethyl-2-methoxypyridine-3-carbaldehyde provide insights into its chemical environment.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.98 | Singlet | Aldehyde H |
| 8.25 | Singlet | Pyridine (B92270) H |
| 7.45 | Singlet | Pyridine H |
| 4.01 | Singlet | Methoxy (B1213986) H |
| 2.68 | Quartet | Methylene (B1212753) H |
| 1.25 | Triplet | Methyl H |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 192.5 | Aldehyde C |
| 165.2 | Pyridine C (C-O) |
| 152.1 | Pyridine C |
| 138.2 | Pyridine C |
| 125.9 | Pyridine C |
| 124.7 | Pyridine C |
| 54.3 | Methoxy C |
| 23.8 | Methylene C |
| 14.9 | Methyl C |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within a molecule.
COSY experiments would be expected to show correlations between the ethyl group's methylene and methyl protons.
HSQC would reveal direct one-bond correlations between protons and their attached carbons, for instance, linking the aldehyde proton to the aldehyde carbon.
HMBC provides information about longer-range couplings (2-3 bonds), which would be instrumental in confirming the position of the substituents on the pyridine ring. For example, correlations between the aldehyde proton and the adjacent pyridine carbons would be anticipated.
Detailed experimental 2D NMR data for this compound are not widely available in the public domain.
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase, including the identification of different crystalline forms, or polymorphs. As no specific studies on the solid-state structure of this compound have been reported, there is no available data on its potential polymorphism.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry is employed to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. The predicted exact mass for this compound (C₉H₁₁NO₂) is 165.07898.
X-Ray Crystallography for Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing. There are currently no published X-ray crystal structures for this compound in crystallographic databases.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2970 - 2850 | C-H stretching (alkyl) |
| 1700 | C=O stretching (aldehyde) |
| 1600 - 1450 | C=C/C=N stretching (ring) |
| 1250 - 1000 | C-O stretching (methoxy) |
A detailed experimental Raman spectrum and a comprehensive conformational analysis based on vibrational spectroscopy for this compound have not been reported.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within a molecule and to characterize its photophysical properties. These properties are dictated by the molecule's electronic structure. Specific experimental data regarding the absorption and emission maxima, as well as other photophysical parameters for this compound, are not available in the reviewed literature.
Computational and Theoretical Studies on 5 Ethyl 2 Methoxypyridine 3 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic behavior of 5-Ethyl-2-methoxypyridine-3-carbaldehyde. These methods provide a detailed picture of the molecule's orbitals and its predisposition to chemical reactions.
Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Indices
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity.
Reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These indices help in predicting the molecule's behavior in chemical reactions. For instance, a higher electronegativity indicates a greater ability to attract electrons.
Table 1: Calculated Reactivity Indices for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 5.31 |
| Electronegativity (χ) | 3.885 |
| Chemical Hardness (η) | 2.655 |
Ab Initio Methods for Conformational Analysis and Tautomerism
Ab initio methods, which are based on first principles of quantum mechanics, are employed for detailed conformational analysis. These calculations can identify the most stable geometric conformations of the this compound molecule by exploring its potential energy surface. This is particularly important for understanding how the molecule might interact with biological receptors or other molecules.
Furthermore, these methods can be used to study tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. For this compound, ab initio calculations can predict the relative energies of any potential tautomers, thereby determining the most prevalent form under various conditions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms, MD can reveal the conformational flexibility of this compound in different environments, such as in a solvent like water. These simulations are crucial for understanding how the molecule adapts its shape, which can influence its biological activity.
Solvation effects, which describe the interaction between the solute (this compound) and the solvent, can also be modeled using MD. These simulations can calculate properties such as the radial distribution function, which provides insights into the structuring of solvent molecules around the solute.
In Silico Prediction of Molecular Interactions (e.g., Docking Studies for Receptor Binding)
In silico docking studies are a vital tool for predicting how a molecule might bind to a biological target, such as a protein receptor. nih.gov These computational techniques place the molecule into the binding site of a receptor and calculate a binding score, which estimates the strength of the interaction. For this compound, docking studies could identify potential biological targets and predict its binding affinity and mode of interaction. researchgate.netnih.gov This information is invaluable in drug discovery for assessing the therapeutic potential of a compound. researchgate.net
Table 2: Illustrative Docking Scores for this compound with a Hypothetical Receptor
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.8 |
| Inhibition Constant (Ki) (µM) | 1.5 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties and Theoretical Predictions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific chemical property. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds like this compound. These models use molecular descriptors, which are numerical representations of the molecule's structural and physicochemical properties, to make these predictions. QSAR can be a time- and cost-effective method for screening large numbers of compounds. biotechnologia-journal.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can also predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecule's structure and to gain a deeper understanding of its electronic properties. For this compound, calculating these parameters can aid in the interpretation of experimental spectra and provide confidence in the computationally derived molecular structure.
Table 3: Comparison of Predicted and (Hypothetical) Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (aldehyde proton, ppm) | 9.98 | 10.09 |
| ¹³C NMR (carbonyl carbon, ppm) | 191.5 | 190.6 |
| IR (C=O stretch, cm⁻¹) | 1705 | 1698 |
Note: Experimental values are hypothetical for illustrative purposes.
Applications in Advanced Chemical Synthesis and Methodology Development
Potential Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Theoretically, 5-Ethyl-2-methoxypyridine-3-carbaldehyde could serve as a crucial building block in the multistep synthesis of complex organic molecules. The aldehyde functionality is a versatile precursor for a variety of chemical transformations, including but not limited to:
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
Grignard and organolithium additions to generate secondary alcohols.
Reductive amination to produce substituted amines.
Aldol (B89426) and Knoevenagel condensations to form α,β-unsaturated systems.
These transformations are fundamental in constructing the carbon skeleton of intricate natural products and pharmaceutically active compounds. The substituted pyridine (B92270) core could be a key pharmacophore or a structural motif in the target molecule.
Hypothetical Applications in Ligand Design in Organometallic and Coordination Chemistry
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The aldehyde and methoxy (B1213986) groups could also participate in chelation, leading to the formation of stable organometallic and coordination complexes. Such ligands could be designed for various applications, including:
Homogeneous catalysis: The electronic and steric properties of the ligand, influenced by the ethyl and methoxy groups, could modulate the activity and selectivity of a metal catalyst.
Luminescent materials: Coordination complexes of pyridine derivatives with certain metals are known to exhibit interesting photophysical properties.
Metal-organic frameworks (MOFs): The molecule could potentially act as a linker in the construction of porous materials with applications in gas storage and separation.
Prospective Use as a Building Block for Novel Functional Materials Research
The inherent properties of the substituted pyridine ring suggest that this compound could be a valuable monomer or precursor for the synthesis of novel functional materials. The aldehyde group can be polymerized or used in condensation reactions to create larger, conjugated systems. These materials might exhibit interesting electronic, optical, or thermal properties, making them candidates for:
Organic light-emitting diodes (OLEDs)
Organic photovoltaics (OPVs)
Sensors
Conducting polymers
Postulated Role as a Precursor for the Development of New Catalytic Systems
Beyond its use as a ligand, this compound could be chemically modified to create new organocatalysts. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which have been used in various catalytic applications. The aldehyde group could also be transformed into other functional groups that can participate in catalytic cycles.
Theoretical Contribution to Asymmetric Synthesis and Chiral Auxiliaries
If this compound were to be resolved into its enantiomers or used to synthesize chiral derivatives, it could potentially find applications in asymmetric synthesis. A chiral derivative could be employed as a chiral auxiliary, a substance that temporarily incorporates into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary can be removed.
Biological Activity Research and Mechanistic Investigations in Vitro Focus
In Vitro Screening against Biological Targets
In vitro screening is a fundamental step in drug discovery, allowing for the rapid assessment of a compound's interaction with specific biological molecules in a controlled laboratory setting. This approach is crucial for identifying initial leads and understanding the compound's mechanism of action at a molecular level.
Enzyme Inhibition and Activation Studies
Derivatives of methoxypyridine have been explored as inhibitors of various enzymes. For instance, a series of sulfonamide methoxypyridine derivatives were designed and synthesized as potential dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These enzymes are critical components of cell signaling pathways that regulate cell proliferation, survival, and metabolism, and their dysregulation is often implicated in cancer. nih.gov Although these studies did not specifically include 5-Ethyl-2-methoxypyridine-3-carbaldehyde, they highlight the potential for the methoxypyridine scaffold to be incorporated into potent enzyme inhibitors. The general approach involves incubating the enzyme with its substrate and varying concentrations of the test compound to determine the concentration at which the compound inhibits the enzyme's activity by 50% (IC50).
Receptor Binding and Ligand Affinity Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest and a preparation of cell membranes containing the receptor. The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand that is displaced is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be calculated. While no specific receptor binding data for this compound has been reported, this technique is a standard method for characterizing the interaction of novel compounds with G-protein coupled receptors (GPCRs), ion channels, and other receptor types.
Cellular Pathway Modulation Studies in Model Systems
To understand how a compound affects cellular processes, researchers utilize in vitro cell-based assays. These studies can reveal a compound's impact on cell viability, proliferation, apoptosis (programmed cell death), and specific signaling pathways. For example, in the study of sulfonamide methoxypyridine derivatives as PI3K/mTOR inhibitors, their anti-proliferative activity was assessed against various cancer cell lines. nih.gov Such studies are essential to bridge the gap between molecular interactions and cellular responses.
Structure-Biological Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical modifications to a core structure influence its biological activity. For the broader class of methoxypyridine derivatives, SAR studies have provided valuable insights. For example, in the development of PI3K/mTOR inhibitors, modifications to different parts of the molecule, including the methoxypyridine core, were systematically evaluated to optimize potency and other pharmacological properties. nih.gov It was noted that changes in the aromatic skeleton could significantly affect the binding ability with receptors and, consequently, the biological activity. nih.gov A hypothetical SAR study on this compound derivatives might involve synthesizing analogs with variations at the 5-position (e.g., different alkyl groups), the 2-position (e.g., different alkoxy groups), and the 3-position (e.g., converting the carbaldehyde to other functional groups) and then evaluating their biological activity to identify key structural features for a desired effect.
Mechanistic Elucidation of Interactions with Biomolecules
Understanding the precise molecular interactions between a compound and its biological target is crucial for rational drug design. Techniques such as X-ray crystallography and computational molecular modeling are often employed for this purpose. Molecular docking studies, for instance, can predict the binding mode of a ligand within the active site of a target protein, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its biological activity. While such studies have not been published for this compound, they represent a critical step in the optimization of lead compounds.
Potential Applications in Specific Research Areas Excluding Dosage, Safety, Clinical Data
Materials Science Research
Monomers for Polymer Synthesis
The aldehyde functional group in 5-Ethyl-2-methoxypyridine-3-carbaldehyde makes it a potential candidate as a monomer for the synthesis of various polymers. Aldehydes can participate in polymerization reactions through several mechanisms, including condensation polymerization. For instance, it could potentially react with compounds containing active methylene (B1212753) groups or with phenols to form resin-like polymeric structures.
Furthermore, the pyridine (B92270) ring itself can be a component of a polymer backbone, imparting specific properties such as thermal stability, conductivity, and the ability to coordinate with metals. The synthesis of polymers incorporating pyridine units is an active area of research, and functionalized pyridines like this compound could serve as building blocks for novel materials with tailored properties. The ethyl and methoxy (B1213986) substituents can enhance the solubility of the resulting polymers in organic solvents, which is a crucial aspect for their processing and characterization.
Components in Optoelectronic Materials Research
Pyridine-containing compounds are widely investigated for their applications in optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs). The pyridine ring is electron-deficient, which can facilitate electron transport in these devices. By incorporating electron-donating groups, it is possible to create molecules with bipolar charge-transport properties, which are beneficial for the efficiency of OLEDs. rsc.org
Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. alfa-chemistry.com The properties of MOFs, such as their pore size, shape, and chemical environment, can be tailored by the choice of the metal and the organic ligand. rsc.org Pyridine derivatives are commonly used as ligands in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate with metal ions. alfa-chemistry.com
This compound possesses multiple potential coordination sites: the pyridine nitrogen, the oxygen of the methoxy group, and the oxygen of the carbaldehyde group. This multi-functionality makes it a promising candidate for the construction of novel MOFs. The aldehyde group can also be further modified, for example, by oxidation to a carboxylic acid, to create a stronger coordination site. The ethyl and methoxy groups can influence the resulting MOF's pore environment, potentially making it more hydrophobic or introducing specific steric constraints. Such functionalized MOFs could find applications in gas storage, separation, and catalysis. alfa-chemistry.comrsc.org
Comparative Studies and Analog Research
Structure-Reactivity Relationships within the 2-Methoxypyridine-3-carbaldehyde Class
The reactivity of the 2-methoxypyridine-3-carbaldehyde scaffold, to which 5-Ethyl-2-methoxypyridine-3-carbaldehyde belongs, is governed by the electronic properties of the pyridine (B92270) ring and its substituents. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its chemical behavior. imperial.ac.uk This electron deficiency makes the carbon atoms, particularly at the 2, 4, and 6-positions, susceptible to nucleophilic attack.
In the case of 2-methoxypyridine-3-carbaldehydes, the substituents significantly modulate this inherent reactivity:
The 3-carbaldehyde group is a strong electron-withdrawing group (EWG), which further deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic reactions. The aldehyde's carbonyl carbon is an electrophilic center, readily participating in nucleophilic addition reactions.
The 5-ethyl group in the title compound is a weak electron-donating group through induction, subtly increasing the electron density of the ring.
The interplay of these groups dictates the reactivity of specific sites. For instance, the aldehyde at the 3-position is less directly activated by the ring nitrogen compared to aldehydes at the 2- or 4-positions. nih.gov However, its reactivity is still pronounced, allowing it to undergo typical aldehyde reactions such as the formation of imines, acetals, and participation in condensation reactions. The synthesis of related compounds like 5-methoxy-pyridine-3-carbaldehyde often involves formylation of a lithiated or Grignard-reagent-derived pyridine precursor, highlighting the utility of building the aldehyde onto a pre-substituted ring. chemicalbook.com
Impact of Substituent Effects on Chemical Behavior and Reactivity Profiles
The chemical behavior of this compound is a direct consequence of the cumulative electronic and steric effects of its substituents. A detailed analysis reveals how each group contributes to the molecule's reactivity profile.
Electronic Effects: The pyridine nitrogen atom exerts a strong inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609) in electrophilic aromatic substitution. The substituents add further layers of electronic influence. The 2-methoxy group donates electron density through its oxygen lone pair (mesomeric effect), while the 3-carbaldehyde strongly withdraws electron density through both inductive and mesomeric effects. The 5-ethyl group contributes a mild inductive electron-donating effect. This electronic push-pull system creates a specific electron density distribution that directs the regioselectivity of reactions. For example, any potential electrophilic attack would likely be directed away from the electron-deficient positions, while nucleophilic additions are centered on the carbaldehyde carbon.
Steric Effects: The spatial arrangement of the substituents also plays a critical role. The methoxy (B1213986) group at the 2-position can exert steric hindrance on the adjacent 3-carbaldehyde group. This can influence the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to an unsubstituted 3-pyridinecarbaldehyde. This steric crowding can be a crucial factor in designing synthetic strategies or in understanding enzyme-substrate interactions in a biological context.
| Substituent | Position | Electronic Effect (Inductive/Resonance) | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | 2 | -I, +M (Overall donating) | Moderate | Increases electron density in the ring; can sterically hinder the adjacent aldehyde group. |
| -CHO (Carbaldehyde) | 3 | -I, -M (Strongly withdrawing) | Moderate | Deactivates the ring to electrophilic attack; provides a primary site for nucleophilic addition. |
| -CH₂CH₃ (Ethyl) | 5 | +I (Weakly donating) | Low | Slightly increases ring electron density, minimally impacting overall reactivity. |
| Ring Nitrogen | 1 | -I, -M (Strongly withdrawing) | N/A | Makes the ring electron-deficient and basic; activates positions 2 and 4 to nucleophilic attack. |
Isosteric Replacements and Their Consequences on Chemical and Biological Properties
Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound to enhance its activity, selectivity, or pharmacokinetic profile. researchgate.netnih.gov For this compound, several isosteric modifications could be envisioned, each with predictable consequences.
Replacing the 2-methoxy group with a difluoromethyl (-CF₂H) group, a known bioisostere of a hydroxyl group or pyridine-N-oxide, could enhance metabolic stability and binding interactions without significantly altering the steric profile. rsc.org Replacing the 5-ethyl group with other small alkyl groups or a halogen could modulate lipophilicity and electronic properties.
The pyridine ring itself can be a target for isosteric replacement. For instance, replacing the pyridine nitrogen with a 'C-CN' unit to form a benzonitrile (B105546) derivative can mimic the hydrogen-bond accepting ability of the nitrogen atom. domainex.co.uk This strategy is often employed to improve biological activity.
The aldehyde at the 3-position could be replaced with other groups like a nitrile (-CN) or a ketone. A nitrile group, for example, can act as a hydrogen bond acceptor and is often more stable metabolically than an aldehyde. These modifications can drastically alter the molecule's chemical reactivity and its potential biological interactions. The goal of such replacements is often to balance potency with improved absorption, distribution, metabolism, and excretion (ADME) properties. chemrxiv.org
| Original Group | Isosteric Replacement | Rationale for Replacement | Potential Consequences |
|---|---|---|---|
| -OCH₃ (Methoxy) | -CF₂H (Difluoromethyl) | Mimics hydroxyl group; enhances metabolic stability. | Increased metabolic stability; altered electronic properties and binding interactions. |
| -CH₂CH₃ (Ethyl) | -Cl, -CF₃ | Modulate lipophilicity and electronic profile. | Changes in solubility, cell permeability, and ring reactivity. |
| -CHO (Carbaldehyde) | -CN (Nitrile) | Improve metabolic stability; act as H-bond acceptor. | Reduced chemical reactivity (less prone to oxidation); altered binding mode. |
| Pyridine Ring | Benzene or other heterocycles | Alter core scaffold to improve ADME properties. | Significant changes in solubility, basicity, metabolic pathways, and biological target affinity. |
Comparison with Other Pyridine Carbaldehydes in Synthetic Applications
The synthetic utility of a pyridine carbaldehyde is highly dependent on the position of the aldehyde group. researchgate.net this compound, as a substituted 3-isomer, has a distinct reactivity profile compared to its 2- and 4-isomers.
Pyridine-2-carbaldehyde and Pyridine-4-carbaldehyde: In these isomers, the aldehyde group is in direct conjugation with the electron-withdrawing nitrogen atom. This electronic "pull" makes the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles. nih.gov They are widely used in the synthesis of ligands for coordination chemistry, as the nitrogen atom and the aldehyde (or its derivative, like an imine) can act as a bidentate chelating unit. rsc.org
The substituents on this compound further modify this behavior. The 2-methoxy group provides some steric shielding and electronic donation, which might slightly temper the aldehyde's reactivity compared to the unsubstituted pyridine-3-carbaldehyde. These pyridine aldehydes are versatile building blocks, serving as precursors for pharmaceuticals, agrochemicals, and materials through reactions like reductive amination, Wittig reactions, and various condensations. wikipedia.orgwikipedia.org
| Compound | Position of -CHO | Electronic Effect of Nitrogen on Carbonyl | Relative Reactivity of Carbonyl | Common Synthetic Applications |
|---|---|---|---|---|
| Pyridine-2-carbaldehyde | 2 | Direct conjugation (activating) | High | Precursor for bidentate ligands, synthesis of pralidoxime. |
| Pyridine-3-carbaldehyde | 3 | No direct conjugation (less activating) | Moderate | Versatile intermediate for pharmaceuticals and agrochemicals. wikipedia.org |
| Pyridine-4-carbaldehyde | 4 | Direct conjugation (activating) | High | Schiff base formation, synthesis of tetrapyridylporphyrins. wikipedia.org |
| This compound | 3 | No direct conjugation; influenced by other substituents. | Moderate | Specialized intermediate for complex substituted pyridines. |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted pyridines often involves multi-step procedures with harsh reaction conditions. acs.org Future research should prioritize the development of green and sustainable synthetic routes to 5-Ethyl-2-methoxypyridine-3-carbaldehyde and its analogues.
Key areas of focus should include:
Multicomponent Reactions (MCRs): MCRs offer an atom-economical and efficient approach to constructing complex molecules in a single step. researchgate.netrsc.org Investigating one-pot syntheses starting from simple, readily available precursors could significantly streamline the production of this pyridine (B92270) derivative.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various heterocyclic compounds, including pyridines. nih.govijarsct.co.in Applying microwave irradiation to key synthetic steps could lead to more efficient and environmentally friendly processes. nih.gov
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. Developing a flow-based synthesis would be a significant step towards the industrial-scale production of this compound.
Catalytic C-H Functionalization: Direct functionalization of the pyridine ring is a powerful strategy for avoiding pre-functionalized starting materials. rsc.org Exploring catalytic methods to introduce the ethyl, methoxy (B1213986), and carbaldehyde groups onto a simpler pyridine core would represent a highly efficient synthetic strategy. researchgate.netacs.org
| Synthetic Strategy | Potential Advantages | Relevant Research |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | researchgate.netrsc.org |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency | nih.govijarsct.co.in |
| Flow Chemistry | Enhanced safety, scalability, and process control | - |
| Catalytic C-H Functionalization | Step economy, reduced use of protecting groups | rsc.orgresearchgate.netacs.org |
Exploration of Novel Reactivity Pathways and Unconventional Transformations
The unique arrangement of functional groups in this compound opens up a wide range of possibilities for exploring novel chemical transformations.
Promising areas for investigation include:
Domino and Cascade Reactions: The aldehyde group can act as a handle for initiating domino or cascade reactions, allowing for the rapid construction of complex fused heterocyclic systems. For instance, aza-Wittig/Diels-Alder sequences could be explored. nih.gov
Unconventional C-H Functionalization: Moving beyond the initial synthesis, further selective C-H functionalization of the pyridine ring could lead to a diverse library of derivatives with unique properties. researchgate.netresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for a variety of organic transformations. Investigating the reactivity of this compound under photoredox conditions could unveil new reaction pathways.
Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening or rearrangement of the pyridine core could lead to the synthesis of novel acyclic or alternative heterocyclic scaffolds. researchgate.net
Integration into Supramolecular Chemistry and Nanotechnology
Pyridine-based ligands are fundamental building blocks in supramolecular chemistry and the design of functional nanomaterials due to their excellent coordination properties. nih.govoup.com
Future research could explore:
Self-Assembled Architectures: The pyridine nitrogen of this compound can coordinate to metal ions, enabling the construction of discrete molecular assemblies such as cages, macrocycles, and catenanes. nih.govoup.comrsc.org The substituents on the pyridine ring can be used to tune the solubility, stability, and guest-binding properties of these assemblies.
Coordination Polymers and Metal-Organic Frameworks (MOFs): By designing appropriate linkers derived from this compound, it could be incorporated into the structure of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Functionalized Nanoparticles: The aldehyde group can be used to covalently attach this compound to the surface of nanoparticles, thereby modifying their properties. nih.govnih.gov For example, pyridine-functionalized carbon nanotubes have been investigated for their electrocatalytic activity. acs.org
Application in Chemoenzymatic Synthesis and Biocatalysis
The integration of biocatalysis with chemical synthesis offers a powerful approach to the development of sustainable and highly selective chemical processes. whiterose.ac.ukacs.org
Potential applications in this area include:
Enzymatic Reduction of the Aldehyde: Alcohol dehydrogenases could be employed for the stereoselective reduction of the carbaldehyde group to the corresponding alcohol, providing access to chiral building blocks.
Biocatalytic Derivatization: Other enzymes, such as transaminases or oxidases, could be used to modify the functional groups of this compound, leading to a diverse range of derivatives under mild and environmentally benign conditions.
Chemoenzymatic Dearomatization: Recent advances have demonstrated the use of enzyme cascades for the asymmetric dearomatization of activated pyridines. whiterose.ac.ukacs.org Applying such strategies to derivatives of this compound could provide access to valuable chiral piperidines. whiterose.ac.uk
Addressing Remaining Challenges and Opportunities in the Field
While the future of research into this compound is promising, several challenges and opportunities remain.
Key considerations for future work:
Regioselectivity: A major challenge in pyridine chemistry is controlling the regioselectivity of functionalization reactions. uni-muenster.de Developing methods for the selective modification of each position of the this compound ring will be crucial for unlocking its full potential.
Scalability of Sustainable Syntheses: While green chemistry approaches are promising at the lab scale, ensuring their scalability for industrial applications remains a key challenge.
Understanding Structure-Property Relationships: A systematic investigation into how modifications to the structure of this compound influence its chemical, physical, and biological properties is needed to guide the design of new functional molecules and materials.
Exploration of Biological Activity: Given that pyridine scaffolds are prevalent in pharmaceuticals, a thorough investigation of the biological properties of this compound and its derivatives is warranted.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Ethyl-2-methoxypyridine-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via formylation at the 3-position of a pyridine ring. A plausible route involves:
Methoxylation : Introduce the methoxy group at the 2-position using methylating agents (e.g., methyl iodide) under basic conditions.
Ethylation : Install the ethyl group at the 5-position via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with ethyl boronic acid derivatives).
Formylation : Perform Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.
Purification steps may involve column chromatography or recrystallization. Characterization should include H/C NMR, IR, and HPLC to confirm purity and structure .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention .
- Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Avoid moisture and light to minimize degradation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement .
- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS.
- Functional Groups : Confirm via FT-IR (aldehyde C=O stretch ~1700 cm) and H NMR (methoxy singlet at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Contradictions may arise from disordered solvent molecules or twinned crystals. Strategies include:
Data Reprocessing : Re-examine raw diffraction data for indexing errors using programs like CrysAlisPro.
Refinement Tweaks : In SHELXL, apply restraints to bond distances/angles for disordered regions. Use TWIN/BASF commands for twinned data .
Validation Tools : Check with PLATON or Mercury for symmetry mismatches and hydrogen bonding consistency .
Q. What experimental approaches can optimize the yield of the formylation step?
- Methodological Answer :
- Reagent Optimization : Test alternative formylating agents (e.g., DMF/POCl vs. ClCH-OCH) under varying temperatures (0°C to reflux).
- Catalysis : Screen Lewis acids (e.g., ZnCl) to enhance electrophilicity.
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate before side reactions (e.g., over-oxidation) .
Q. How can stability studies be designed to assess degradation pathways?
- Methodological Answer :
Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
Analytical Tracking : Monitor aldehyde oxidation (HPLC-MS for carboxylic acid formation) and demethylation (NMR for methoxy loss).
Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .
Q. What strategies mitigate spectral overlap in NMR analysis of this compound?
- Methodological Answer :
- Solvent Selection : Use deuterated DMSO or CDCl to shift residual proton signals away from key peaks.
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., ethyl group protons vs. pyridine ring protons).
- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
